

Application Notes: Quantitative Determination of Tgkasqffgl M using the SignalSeeker™ ELISA Kit

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Abstract

The SignalSeeker™ **Tgkasqffgl M** ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the in vitro quantitative measurement of **Tgkasqffgl M** in serum, plasma, and cell culture supernatants. This manual provides detailed instructions for use, sample preparation guidelines, and expected performance characteristics. The kit is intended for researchers, scientists, and drug development professionals investigating the role of **Tgkasqffgl M** in biological processes.

Introduction

Tgkasqffgl M is a novel peptide whose biological function is currently under investigation. Preliminary studies suggest its involvement in inflammatory signaling pathways. Accurate quantification of **Tgkasqffgl M** in various biological samples is crucial for understanding its physiological and pathological roles. The SignalSeeker™ ELISA kit provides a sensitive and specific method for this purpose.

Principle of the Assay

This assay employs the competitive inhibition enzyme immunoassay technique. A 96-well microplate has been pre-coated with a goat anti-rabbit IgG antibody. A fixed amount of biotinylated **Tgkasqffgl M** and varying concentrations of unlabeled **Tgkasqffgl M** (standard or



sample) are added to the wells, along with a specific rabbit anti-**Tgkasqffgl M** antibody. The unlabeled **Tgkasqffgl M** competes with the biotinylated **Tgkasqffgl M** for binding to the primary antibody. The antibody-antigen complex is then captured by the coated secondary antibody. After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated **Tgkasqffgl M**. A substrate solution is then added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of **Tgkasqffgl M** in the sample.

Technical Data

Quantitative Data Summary

The following tables summarize the performance characteristics of the SignalSeeker™ **Tgkasqffgl M** ELISA kit.

Table 1: Standard Curve

Standard Concentration (pg/mL)	Mean Absorbance (450 nm)
1000	0.258
500	0.489
250	0.876
125	1.453
62.5	2.112
31.25	2.678
0	3.510

Table 2: Assay Performance



Parameter	Specification
Assay Range	31.25 - 1000 pg/mL
Sensitivity	< 15 pg/mL
Specificity	High specificity for Tgkasqffgl M. No significant cross-reactivity with related peptides.
Precision (Intra-assay)	CV < 8%
Precision (Inter-assay)	CV < 10%

Experimental Protocols

Materials Provided

- · Pre-coated 96-well strip plate
- Standard (lyophilized)
- Biotinylated Tgkasqffgl M
- Anti-Tgkasqffgl M Antibody
- Streptavidin-HRP
- Assay Buffer
- Wash Buffer (20x concentrate)
- TMB Substrate
- Stop Solution
- Plate Sealers

Materials Required but Not Provided

Microplate reader capable of measuring absorbance at 450 nm



- · Pipettes and pipette tips
- Deionized or distilled water
- Tubes for sample and standard dilution
- Automated plate washer (optional)

Sample Preparation

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Collect the serum and assay immediately or store at -20°C or -80°C.
 Avoid repeated freeze-thaw cycles.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or store at -20°C or -80°C.
- Cell Culture Supernatants: Remove particulates by centrifugation for 10 minutes at 500 x g. Assay immediately or store at -20°C or -80°C.

Assay Procedure

- Reagent Preparation: Bring all reagents to room temperature before use. Reconstitute the standard with Assay Buffer to create a stock solution. Prepare serial dilutions of the standard in Assay Buffer. Dilute the 20x Wash Buffer to 1x with deionized water.
- Standard and Sample Addition: Add 50 μL of standard or sample to the appropriate wells.
- Biotinylated Peptide and Antibody Addition: Add 50 μL of Biotinylated Tgkasqffgl M and 50 μL of Anti-Tgkasqffgl M Antibody to each well. Cover with a plate sealer and incubate for 2 hours at room temperature.
- Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300 μL) using a squirt bottle, multichannel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step





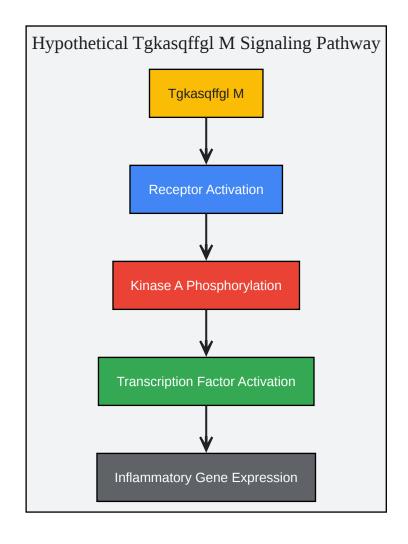


is essential for good performance. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

- Streptavidin-HRP Addition: Add 100 μ L of Streptavidin-HRP to each well. Cover with a new plate sealer and incubate for 1 hour at room temperature.
- Washing: Repeat the wash step as in step 4.
- Substrate Addition: Add 100 μ L of TMB Substrate to each well. Incubate for 20 minutes at room temperature in the dark.
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 30 minutes.

Visualizations





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Caption: Hypothetical signaling pathway involving Tgkasqffgl M.



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Caption: Overview of the SignalSeeker™ ELISA kit workflow.







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